![molecular formula C16H14N2 B175202 5-benzhydryl-1H-pyrazole CAS No. 143547-74-4](/img/structure/B175202.png)
5-benzhydryl-1H-pyrazole
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Overview
Description
“5-benzhydryl-1H-pyrazole” is a compound with the molecular formula C16H14N2 . It is a member of the pyrazole family, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .
Molecular Structure Analysis
The molecular structure of “5-benzhydryl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 234.296 Da and the monoisotopic mass is 234.115692 Da .
Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields . The reactions involving pyrazoles offer high selectivity and wide substrate scope .
Scientific Research Applications
Medicine
Pyrazole derivatives have been found to exhibit diverse biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific activities of these compounds can vary greatly depending on their structural variations .
Agriculture
In the agricultural sector, pyrazole derivatives are present in various small molecules. These molecules exhibit a diverse array of activities, making them valuable in this field .
Organic Synthesis
Pyrazole derivatives have been found to have intriguing applications in organic synthesis. They can act as both a directing and transforming group . This makes them valuable synthetic intermediates in preparing relevant chemicals .
Material Science
Due to their proven applicability and versatility, pyrazole derivatives are also used in the field of material science .
Industrial Applications
Pyrazole derivatives are used in various industrial fields. Their synthetical, biological, and photophysical properties make them suitable for the production of industrially and pharmaceutically crucial chemicals .
Research and Development
The synthesis of pyrazole derivatives is an important area of organic chemistry. Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .
Future Directions
Pyrazole-containing compounds, including “5-benzhydryl-1H-pyrazole”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
5-benzhydryl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-3-7-13(8-4-1)16(15-11-12-17-18-15)14-9-5-2-6-10-14/h1-12,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQENKFASEBTSNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384471 |
Source
|
Record name | 5-benzhydryl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672024 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-benzhydryl-1H-pyrazole | |
CAS RN |
143547-74-4 |
Source
|
Record name | 5-benzhydryl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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